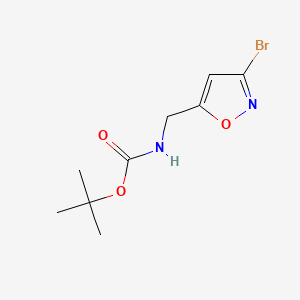

3-Bromo-5-(N-Boc)aminomethylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Executive Summary

3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 903131-45-3) is a high-value heterocyclic building block characterized by its orthogonal reactivity. It serves as a critical scaffold in the synthesis of glutamate receptor antagonists, antimicrobial agents, and kinase inhibitors. Its utility stems from the 3-bromo position, which acts as a stable electrophile for palladium-catalyzed cross-couplings, and the 5-(N-Boc)aminomethyl arm, which provides a protected handle for subsequent diversification.

This guide analyzes the physicochemical profile, synthetic routes, and reactivity landscape of this scaffold, offering actionable protocols for its integration into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The isoxazole ring is a 1,2-azole with significant aromatic character, though less than furan or thiophene. The presence of the electron-withdrawing bromine at C-3 and the methylene-linked carbamate at C-5 creates a unique electronic environment.

Table 1: Key Physicochemical Data

| Property | Value / Description |

| IUPAC Name | tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate |

| CAS Number | 903131-45-3 |

| Molecular Formula | C₉H₁₃BrN₂O₃ |

| Molecular Weight | 277.12 g/mol |

| Appearance | White to off-white solid |

| LogP (Calc) | ~1.9 (Moderate lipophilicity, favorable for CNS penetration) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |

Synthetic Architecture

The most robust industrial route to 3-bromo-5-substituted isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes. Unlike the synthesis of 3-aminoisoxazoles, the 3-bromo variant typically utilizes dibromoformaldoxime as the nitrile oxide precursor.

Synthesis Workflow (Graphviz)

Figure 1: The convergent synthesis involves the generation of a bromonitrile oxide species which undergoes regioselective cycloaddition with N-Boc-propargylamine.

Expert Protocol: [3+2] Cycloaddition

Context: This reaction relies on the in situ generation of bromonitrile oxide. The base choice is critical to prevent dimerization of the nitrile oxide (furoxan formation).

Materials:

-

Dibromoformaldoxime (DBF)

-

N-Boc-propargylamine

-

Potassium Bicarbonate (KHCO₃)

-

Ethyl Acetate/Water (biphasic system)

Procedure:

-

Preparation: Dissolve N-Boc-propargylamine (1.0 equiv) in Ethyl Acetate.

-

Addition: Add DBF (1.1 equiv) to the solution.

-

Cyclization: Add a solution of KHCO₃ (2.5 equiv) in water dropwise over 2 hours at room temperature. Note: Slow addition maintains a low concentration of the transient nitrile oxide, favoring cross-reaction over dimerization.

-

Work-up: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Reactivity Profile & Functionalization

The versatility of this compound lies in its ability to serve as a "switchable" scaffold.

Reactivity Map (Graphviz)

Figure 2: Divergent reactivity pathways. The C-3 bromine allows for carbon-carbon bond formation, while the N-Boc group allows for amine manipulation. Note the sensitivity of the N-O bond to reduction.

C-3 Functionalization (Suzuki-Miyaura Coupling)

Challenge: 3-Bromoisoxazoles are electronically deactivated compared to their 4-bromo counterparts and typical aryl bromides. Oxidative addition of Pd(0) is the rate-limiting step. Solution: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Recommended Conditions:

-

Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Challenging substrates).

-

Base: Na₂CO₃ (2M aq) or K₃PO₄.

-

Solvent: DME/Water or Dioxane/Water (degassed).

-

Temperature: 80–100°C.

Self-Validating Check:

-

Monitor by LCMS. If starting material persists after 4 hours, switch to a precatalyst system like XPhos Pd G2 or SPhos Pd G2 , which are superior for heteroaryl halides.

N-Boc Deprotection

The Boc group is stable to the basic conditions of Suzuki coupling, allowing for "Coupling First, Deprotection Second" workflows.

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Work-up: The resulting free amine is basic. Care must be taken during neutralization to avoid water solubility issues if the molecular weight remains low.

Isoxazole Ring Stability (Critical Warning)

The N-O bond in the isoxazole ring is weak (~55 kcal/mol).

-

Avoid: Hydrogenation (H₂, Pd/C), Raney Nickel, or strong dissolving metal reductions (Na/NH₃) unless ring opening is the desired outcome.

-

Consequence: These conditions cleave the N-O bond, destroying the aromatic system and yielding

-amino enones.

Applications in Medicinal Chemistry

This scaffold is widely used to introduce the isoxazole moiety, which acts as a bioisostere for:

-

Amides/Esters: The 3,5-disubstituted isoxazole mimics the geometry and dipole of a peptide bond but with improved metabolic stability.

-

Pyridine/Phenyl rings: Used to tune LogP and solubility profiles.

Case Study Relevance: In glutamate receptor (iGluR) antagonists, the 3-isoxazolol moiety is common. While this specific scaffold is a 3-bromo derivative, it serves as a precursor to 3-substituted derivatives that can probe the "accessory pockets" of kinase enzymes or GPCRs.

Safety & Handling

-

Hazards: 3-Bromoisoxazoles are organobromides and potential skin sensitizers.

-

Thermal Stability: Isoxazoles can decompose violently at very high temperatures (>200°C). Do not heat in a sealed vessel without pressure rating.

-

Disposal: Halogenated organic waste.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Saito, B., Fu, G. C. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. J. Am. Chem. Soc., 2007, 129, 9602-9603.[2] (Cited for general Suzuki conditions on difficult substrates). [Link]

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. [Link]

Sources

Molecular structure and SMILES string for 3-Bromo-5-(N-Boc)aminomethylisoxazole

Scaffold Characterization, Synthetic Logic, and Reactivity Profiling

Executive Summary

3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS 903131-45-3) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Its utility stems from its bifunctional nature: a 3-bromo handle enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and a 5-(N-Boc)aminomethyl group serving as a protected primary amine for downstream diversification. This guide provides a definitive structural analysis, a validated synthetic protocol via [3+2] cycloaddition, and a reactivity map for medicinal chemistry applications.

Structural Characterization & Identifiers[1][2][3][4]

The isoxazole ring acts as a bioisostere for amide bonds or phenyl rings, offering improved metabolic stability and solubility profiles in drug candidates. The following data consolidates the physicochemical identity of the molecule.

| Parameter | Data / Value |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |

| Common Name | This compound |

| CAS Number | 903131-45-3 |

| Molecular Formula | C |

| Molecular Weight | 277.12 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1=CC(Br)=NO1 |

| InChIKey | XKNWOSFDTIOWTB-UHFFFAOYSA-N |

| LogP (Calc) | ~1.9 (Lipophilic, suitable for CNS penetration) |

| TPSA | ~64.4 Ų |

Synthetic Pathways: The [3+2] Cycloaddition Protocol

The most robust route to 3-bromo-5-substituted isoxazoles is the 1,3-dipolar cycloaddition of a bromonitrile oxide dipole with a terminal alkyne dipolarophile. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.

2.1 Retrosynthetic Logic

The target molecule is disconnected at the isoxazole ring. The 3-bromo fragment originates from dibromoformaldoxime , while the 5-aminomethyl fragment originates from N-Boc-propargylamine .

Figure 1: Retrosynthetic disconnection showing the convergence of the alkyne and nitrile oxide precursors.

2.2 Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

N-Boc-propargylamine (1.55 g, 10 mmol)

-

Dibromoformaldoxime (2.03 g, 10 mmol)

-

Sodium bicarbonate (NaHCO

) or Potassium bicarbonate (KHCO -

Ethyl acetate (EtOAc) and Water (1:1 biphasic system)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve N-Boc-propargylamine (1.0 equiv) in EtOAc (20 mL).

-

Dipole Generation: Add dibromoformaldoxime (1.0 equiv) to the solution.

-

Cycloaddition Initiation: Add a solution of NaHCO

(3.0 equiv) in water (20 mL) dropwise over 30 minutes while stirring vigorously at room temperature.-

Mechanistic Insight: The base eliminates HBr from dibromoformaldoxime to generate bromonitrile oxide (in situ), which immediately undergoes cycloaddition with the alkyne.

-

-

Reaction Monitoring: Stir the biphasic mixture for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the alkyne.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organic phases, wash with brine, and dry over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Reactivity Profile & Applications

This scaffold is a "divergent intermediate." The orthogonality of the bromine and the Boc group allows researchers to elaborate the molecule in two distinct directions without cross-reactivity.

3.1 Functionalization Logic

-

C3-Position (Bromine): Reactive in Pd(0)-catalyzed cross-couplings. The electron-deficient nature of the isoxazole ring facilitates oxidative addition, making it an excellent partner for aryl boronic acids (Suzuki) or stannanes (Stille).

-

C5-Position (Boc-Amine): Stable to basic coupling conditions. Deprotection requires acidic conditions (TFA/DCM or HCl/Dioxane), liberating the primary amine for amide coupling, reductive amination, or sulfonylation.

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.

3.2 Key Application Areas

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (<300 Da) and specific binding features (H-bond acceptor N, H-bond donor NH) make it an ideal fragment.

-

Kinase Inhibitors: The isoxazole core is a frequent scaffold in kinase inhibitors, often mimicking the ATP adenine ring or serving as a hinge binder.

-

Bioisosteres: Used to replace unstable ester linkages or metabolically labile phenyl rings in lead optimization.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The Boc group is stable to moisture but sensitive to strong acids.

-

Safety: Treat as a potential irritant. The bromine substituent suggests potential alkylating activity, though the aromatic nature mitigates this compared to alkyl halides. Use standard PPE.

References

-

PubChem. (n.d.).[1] this compound (CID 16427105).[1] National Library of Medicine. Retrieved from [Link]

-

Himo, F., et al. (2005).[2] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates. Journal of the American Chemical Society.[2] (Contextual grounding for cycloaddition mechanisms). Retrieved from [Link]

Sources

Solubility profile of 3-Bromo-5-(N-Boc)aminomethylisoxazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Organic Solvents

Disclaimer

The following guide provides a detailed analysis and predicted solubility profile for this compound based on fundamental chemical principles and established methodologies. As of the last update, specific, experimentally verified solubility data for this compound is not widely published. The quantitative data presented herein is a hypothetical, illustrative example derived from its structural characteristics to guide researchers. It is imperative to experimentally verify these values in a laboratory setting before use in any application.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a versatile building block in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it a valuable intermediate. Understanding its solubility profile in various organic solvents is a cornerstone for its effective use in synthesis, purification, and formulation.

Solubility dictates crucial process parameters, including reaction kinetics, choice of purification method (e.g., crystallization vs. chromatography), and the ultimate bioavailability of a drug candidate. A well-characterized solubility profile enables chemists to make informed decisions, preventing costly and time-consuming issues such as compound precipitation, low reaction yields, and difficulties in purification. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles, and a robust protocol for its experimental determination.

Molecular Structure and Predicted Solubility

To predict the solubility of this compound, we must first analyze its structure and the interplay of its functional groups.

Caption: Chemical structure of this compound.

Structural Analysis:

-

Isoxazole Ring: A polar heterocyclic ring containing both nitrogen and oxygen, capable of dipole-dipole interactions.

-

Bromo Group: An electron-withdrawing group that adds to the molecular weight and introduces some polarizability.

-

(N-Boc)aminomethyl Group: This is the most significant contributor to the molecule's polarity. The amide-like linkage (N-C=O) contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The bulky, nonpolar tert-butyl group, however, can sterically hinder these interactions and adds significant nonpolar character.

Overall Polarity Prediction:

The molecule possesses both polar (isoxazole, amide) and nonpolar (tert-butyl, bromo) characteristics. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in highly nonpolar solvents like hexanes is expected to be poor due to the influence of the polar functional groups.

Hypothetical Solubility Data

The following table presents a predicted, illustrative solubility profile for this compound at ambient temperature (20-25°C). These values are not experimentally verified and should be used as a guideline for solvent selection.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | > 100 | Excellent ability to solvate both moderately polar and nonpolar moieties. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 100 | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Acetone | Polar Aprotic | > 80 | The carbonyl group effectively interacts with the polar parts of the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | ~50 | Its polarity allows for good solvation, though perhaps less effective than DCM or THF for the bulky Boc group. |

| Ethyl Acetate (EtOAc) | Moderately Polar | ~70 | Balances polar ester functionality with nonpolar ethyl group, making it a good solvent for molecules with mixed characteristics. |

| Methanol (MeOH) | Polar Protic | ~30 | Can act as both a hydrogen bond donor and acceptor, but the large nonpolar Boc group may limit solubility compared to aprotic solvents. |

| Ethanol (EtOH) | Polar Protic | ~25 | Similar to methanol, but its slightly larger alkyl chain can better accommodate the nonpolar regions of the solute, though overall solubility may still be moderate. |

| Isopropanol (IPA) | Polar Protic | ~15 | Increased nonpolar character compared to methanol and ethanol leads to reduced solubility. |

| Water | Polar Protic | < 1 | The large, nonpolar Boc group and the bromo-isoxazole core significantly outweigh the polar functionalities, leading to very poor aqueous solubility. |

| n-Hexane | Nonpolar | < 1 | The molecule's significant polarity from the isoxazole and N-Boc groups prevents dissolution in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Workflow for Isothermal Equilibrium Solubility Measurement

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

-

Preparation of Stock Standards: Prepare a set of calibration standards of the compound in a suitable solvent system (e.g., acetonitrile/water) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). This will be used to create a calibration curve for quantification.

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., ~10-20 mg) to a tared 2 mL glass vial. The key is to ensure solid is still present after equilibration.

-

Record the exact mass of the added solid.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. The extended time ensures that the solution has reached equilibrium.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid remains. If not, more solid must be added and the equilibration step repeated.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a small, known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Immediately dilute the aliquot into a larger, known volume of mobile phase in a volumetric flask (e.g., dilute 100 µL into 10 mL for a 1:100 dilution). The dilution factor will depend on the expected solubility.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Analysis and Calculation:

-

Inject the prepared calibration standards and the test sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Using the peak area of the test sample, determine its concentration from the calibration curve.

-

Calculate the original solubility using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

-

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks to ensure data integrity:

-

Visual Confirmation of Excess Solid: This is a simple yet critical check to ensure the solution is truly saturated.

-

Use of a Calibration Curve: Quantification against a multi-point calibration curve ensures accuracy and linearity of the analytical method, which is superior to a single-point calibration.

-

Time to Equilibrium: Running a time-course experiment (e.g., sampling at 12, 24, and 48 hours) for a new compound can validate that 24 hours is sufficient to reach a stable equilibrium concentration.

-

Reproducibility: The experiment should be performed in triplicate to assess the variability of the results and ensure the reported value is robust.

Conclusion and Recommendations

Based on its molecular structure, this compound is predicted to be highly soluble in polar aprotic solvents like DCM and THF, moderately soluble in polar protic solvents such as methanol, and poorly soluble in nonpolar solvents like hexane. This profile makes it well-suited for reactions and purifications using common organic solvents. For purification via crystallization, a solvent/anti-solvent system, such as dissolving in a minimal amount of DCM and adding hexane as an anti-solvent, would likely be an effective strategy.

It is strongly recommended that researchers perform the detailed experimental protocol outlined in this guide to determine the precise solubility in the specific solvents relevant to their work. This empirical data is invaluable for developing scalable, reproducible, and efficient synthetic and purification processes.

References

-

Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure-Based Design, and Methods. Academic Press. [Link]

-

Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry. McGraw-Hill Education. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 558-564. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

The Linchpin Scaffold: Unlocking Diversity with 3-Bromo-5-(N-Boc)aminomethylisoxazole

[1]

Executive Summary

In the pursuit of novel pharmacophores, the This compound (CAS: 903131-45-3) serves as a high-value "linchpin" scaffold.[1] Unlike simple heterocycles, this molecule offers a pre-installed orthogonal reactivity profile: a robust electrophile (3-bromo) for cross-coupling and a latent nucleophile (N-Boc aminomethyl) for chain extension.[1]

This guide details the strategic application of this scaffold to generate diversity-oriented libraries, specifically targeting kinase inhibitors, GPCR ligands, and enzyme inhibitors where the isoxazole ring acts as a rigid, bioisosteric linker.

Structural Analysis & Pharmacophore Potential[2][3]

The Isoxazole Advantage

The isoxazole ring is not merely a connector; it is a bioactive contributor.

-

Bioisosterism: The 1,2-oxazole system mimics the geometry and electronic distribution of amide bonds (

) and esters ( -

Dipole & H-Bonding: The ring nitrogen (N2) serves as a weak H-bond acceptor, while the oxygen (O1) modulates the ring's electron density, influencing the pKa of substituents.

-

Rigidity: It enforces a specific vector angle between the C3-aryl group and the C5-aminomethyl tail, reducing the entropic penalty of binding compared to flexible alkyl linkers.

Orthogonal Reactivity Map

The scaffold's utility lies in its ability to undergo sequential, non-interfering transformations.

Figure 1: Orthogonal reactivity map of the scaffold. The C3-Bromine allows for Pd-catalyzed arylation, while the C5-Boc group protects the amine for later diversification.

Synthetic Strategy & Functionalization

To maximize yield and purity, the Order of Operations is critical. The free amine can poison palladium catalysts; therefore, the C3-cross-coupling should generally precede Boc-deprotection.

Step 1: C3-Diversification (The Suzuki Coupling)

3-Bromoisoxazoles are less reactive than their phenyl counterparts due to the electron-rich nature of the five-membered ring.[1] Standard conditions often fail.

-

Challenge: Sluggish oxidative addition at C3.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, S-Phos) or bidentate ligands (dppf) to facilitate the catalytic cycle.[1]

-

Base Selection: Use mild bases (K₂CO₃, K₃PO₄) to prevent base-catalyzed ring cleavage, although the 5-alkyl substitution renders this scaffold relatively robust.[1]

Step 2: Nitrogen Unmasking

Post-coupling, the Boc group is removed.

-

Reagent: 4M HCl in Dioxane is preferred over TFA/DCM.

-

Reasoning: HCl/Dioxane yields the hydrochloride salt directly as a precipitate, simplifying purification and removing palladium residues trapped in the organic phase.

Step 3: Library Generation

The revealed primary amine is a versatile handle for:

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Suzuki-Miyaura Coupling at C3

Target: Synthesis of 3-Aryl-5-(N-Boc)aminomethylisoxazole[1]

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Robust catalyst; resists dehalogenation side-reactions.[1] |

| Solvent | 1,4-Dioxane : Water (4:[1]1) | Water is essential to dissolve the inorganic base; Dioxane ensures miscibility. |

| Base | K₂CO₃ (2.5 equiv) | Sufficient basicity for transmetallation without degrading the isoxazole.[1] |

| Temperature | 90°C (or 110°C MW) | Thermal energy required to overcome the activation barrier of the heterocyclic bromide. |

| Atmosphere | Argon/Nitrogen | Strictly inert; O₂ poisons the Pd(0) species.[1] |

Step-by-Step:

-

Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).[1]

-

Evacuate and backfill with Argon (3x).[1]

-

Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to bromide).

-

Heat at 90°C for 4–16 hours (monitor by LC-MS for disappearance of bromide).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2] Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Selective Boc-Deprotection

Target: Generation of the Amine Hydrochloride Salt

-

Dissolve the Suzuki product (from Protocol A) in anhydrous 1,4-Dioxane (5 mL/mmol).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (10 equiv) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: Monitoring by TLC is difficult (amine stays at baseline); use LC-MS.[1]

-

-

Isolation: The product usually precipitates. Dilute with Et₂O (to drive precipitation), filter the solid, and wash with Et₂O.

-

Result: Pure amine hydrochloride salt, ready for coupling.

Case Studies & Applications

Glutamate Transporter (System xc-) Inhibitors

Research indicates that isoxazole derivatives serve as potent inhibitors of the System xc- cystine/glutamate antiporter.[1][3] The 3-aryl moiety (installed via Suzuki) occupies the hydrophobic pocket, while the 5-aminomethyl tail (derivatized to an amide) mimics the glutamate backbone, engaging polar residues in the active site [4].

GAPDH Covalent Inhibitors

3-bromo-4,5-dihydroisoxazoles have been explored as covalent inhibitors of GAPDH.[1][4] While the scaffold discussed here is fully aromatic (isoxazole), it serves as a stable, non-covalent analog for SAR studies to determine non-covalent binding affinity before introducing "warheads" [5].

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Isoxazoles act as bioisosteres for the pyridine ring in nicotine and epibatidine analogs.[5] The 3-substitution pattern allows for precise tuning of the electronic environment to maximize cation-pi interactions within the receptor binding site [3].

Divergent Synthesis Workflow

The following diagram illustrates the "Library from One" concept, using this scaffold to generate three distinct drug classes.

Figure 2: Divergent synthesis workflow transforming the single scaffold into multiple therapeutic classes.

References

-

BenchChem. (2025).[1][6][7] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from [1]

-

Meanwell, N. A. (2011).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [1]

-

Cheng, J., et al. (2011).[1] Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Leland, A., et al. (2023).[1] Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions (System xc- Context). Tetrahedron Letters. Retrieved from [1]

-

Bruno, A., et al. (2023).[1][4] Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry. Retrieved from [1]

Sources

- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unipr.it [air.unipr.it]

- 5. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical Characteristics and Melting Point Determination of 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in pharmaceutical synthesis. This document outlines its known properties and provides a detailed, field-proven protocol for the precise determination of its melting point, a critical parameter for identity, purity, and quality control in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of a variety of pharmacologically active molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in a range of biological interactions. The presence of a bromine atom and a Boc-protected aminomethyl group offers versatile handles for further chemical modifications, enabling the construction of complex molecular architectures.

Accurate characterization of the physical properties of this intermediate is paramount for ensuring the reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). Among these properties, the melting point is a fundamental and highly informative characteristic.

Physicochemical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [1] |

| CAS Number | 903131-45-3 | |

| Molecular Formula | C₉H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 277.12 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not explicitly reported in the literature. An experimental protocol for determination is provided in Section 3. |

Chemical Structure:

The molecular structure of this compound is depicted below.

Caption: Experimental workflow for the determination of the melting point of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Calibration: The accuracy of the thermometer or temperature probe should be regularly verified using certified melting point standards. [2]* Consistent Sample Packing: Uniform sample packing minimizes variations in heat transfer, leading to more reproducible results.

-

Controlled Heating Rate: A slow and constant heating rate is essential for thermal equilibrium between the sample and the heating medium, ensuring an accurate measurement. * Repeatability: The determination should be performed in duplicate or triplicate to ensure the consistency of the results.

By adhering to this rigorous methodology, researchers can confidently determine the melting point of this compound, a critical parameter for its quality assessment and use in subsequent synthetic applications.

References

-

United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

University of Alberta. Melting Point Determination. [Link]

-

U.S. Pharmacopeia. <741> Melting Range or Temperature - USP-NF. [Link]

-

PubChem. This compound. [Link]

-

Mu'tah University. Determination of the melting point. [Link]

-

Lambda Photometrics. Melting Point Determination. [Link]

Sources

Reactivity Profile of Bromine at the 3-Position of Isoxazole Rings

Topic: Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 3-bromoisoxazole scaffold is a deceptively simple yet synthetically challenging motif in medicinal chemistry. While isoxazoles are ubiquitous pharmacophores—serving as bioisosteres for carboxylic acids or esters—the functionalization of the 3-position via bromine displacement is kinetically and thermodynamically distinct from the 4- and 5-positions.

This guide addresses the "inertness" often encountered at the C3 position. Unlike the C5 position, which is activated for nucleophilic aromatic substitution (

Electronic Landscape & Mechanistic Challenges[1]

To manipulate 3-bromoisoxazole effectively, one must understand the electronic forces at play.[1] The isoxazole ring is not a uniform aromatic system; it is a battleground of inductive and mesomeric effects.

-

The Inert C3 Center: The C3 carbon is situated alpha to the ring nitrogen (

) and beta to the ring oxygen. While the -

The Fragmentation Trap (Ring Opening): A critical failure mode in C3 functionalization is ring opening. Deprotonation at C3 (in the absence of bromine) or metalation at C3 can trigger the cleavage of the weak

bond ( -

Regioselectivity Hierarchy:

-

C5-Br: Highly reactive in

and Pd-coupling due to low electron density (adjacent to O). -

C4-Br: Behaves like a standard aryl halide; amenable to electrophilic aromatic substitution (

) precursors. -

C3-Br: Least reactive toward oxidative addition; requires bulky, electron-rich ligands to facilitate the catalytic cycle.

-

Primary Functionalization Pathways[1]

Pathway A: Metal-Catalyzed Cross-Couplings (The "Surgical" Method)

Direct displacement of the C3-bromine via Palladium catalysis is the most common route but often fails with "standard" conditions (e.g.,

1. Suzuki-Miyaura Coupling

The oxidative addition of Pd(0) into the C3-Br bond is the rate-determining step. Standard phosphines often fail to promote this insertion effectively.[1]

-

Catalyst System: Use

with bulky, electron-rich phosphine ligands such as -

Base Selection: Weak bases like

are preferred to avoid ring degradation.[1] For difficult substrates, -

Protocol Insight: Microwave irradiation (100–120°C) is often necessary to overcome the activation energy barrier without prolonged heating that degrades the heterocycle.

2. Stille Coupling

Stille coupling is often more robust than Suzuki for 3-bromoisoxazoles, particularly when coupling with heteroaryl stannanes.[1]

-

Why it works: The transmetalation step with tin is less sensitive to steric hindrance at the C3 position than boron.

-

Conditions:

or -

Warning: Purification is critical; organotin residues can be difficult to remove from the polar isoxazole product.

3. Buchwald-Hartwig Amination

Direct amination at C3 is notoriously difficult due to the competitive coordination of the isoxazole nitrogen to the palladium center, poisoning the catalyst.

-

Solution: Use Pd-PEPPSI-IPr or BrettPhos precatalysts.[1] These N-heterocyclic carbene (NHC) or bulky biaryl phosphine ligands prevent catalyst deactivation.[1]

-

Base:

is superior to NaOtBu, which can cause side reactions with the isoxazole ring.

Pathway B: Metal-Halogen Exchange (The "Cryogenic" Route)

When Pd-catalysis fails, lithium-halogen exchange provides a "brute force" method to generate a nucleophile at C3.

-

Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) .[2]

-

Temperature is Critical: The exchange must be performed at -78°C to -100°C .

-

Risk:[3] Above -60°C, the 3-lithioisoxazole species is unstable and will fragment (N-O bond cleavage).

-

-

Trapping: The resulting species must be trapped immediately with a reactive electrophile (e.g., aldehydes, ketones,

, or -

Transmetalation: For cross-couplings, the lithio-species can be transmetalated to Zinc (

) to form a Negishi reagent in situ, which is stable at room temperature.[1]

Pathway C: The Isoxazoline Surrogate (The "Strategic Workaround")

For synthesizing 3-aminoisoxazoles (which are nearly impossible to make via direct

-

Start with 3-Bromoisoxazoline: The saturated "dihydro" analog is significantly more reactive toward nucleophilic attack.

-

Displacement: React 3-bromoisoxazoline with the amine (nucleophile) under thermal conditions.

-

Oxidation: Re-aromatize the ring using

and base (e.g.,

Expert Note: This method bypasses the electronic deactivation of the aromatic system entirely.

Comparative Reactivity Matrix

| Feature | 3-Bromoisoxazole | 4-Bromoisoxazole | 5-Bromoisoxazole |

| Inert (requires surrogate) | Low | High (esp. with EWG at C4) | |

| Pd-Oxidative Addition | Slow (requires bulky ligands) | Moderate | Fast |

| Lithiation Stability | Unstable > -60°C (Ring opens) | Stable < -40°C | Unstable (C5-H is acidic) |

| Direct Amination | Difficult (Catalyst poisoning) | Moderate | Feasible |

| Primary Risk | N-O Bond Cleavage | Steric hindrance | Bis-substitution |

Visualization of Reactivity[4][5]

Diagram 1: 3-Bromoisoxazole Reactivity Map

Caption: Strategic pathways for functionalizing C3. Note the critical instability pathway (black node) that must be avoided.

Diagram 2: Mechanistic Cycle for Suzuki Coupling at C3

Caption: The catalytic cycle highlights Oxidative Addition as the bottleneck due to the electron-rich nature of the C3 position.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (General Procedure)

Application: Coupling aryl boronic acids to 3-bromoisoxazole.

-

Charge Vessel: In a microwave vial, combine 3-bromoisoxazole (1.0 equiv), Arylboronic acid (1.5 equiv), and

(2.0 equiv). -

Catalyst Addition: Add

(5 mol%) and -

Solvent: Add degassed Dioxane/Water (4:1 ratio).[1]

-

Reaction: Seal and heat to 100°C for 2–4 hours (or 30 mins in microwave).

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol 2: Lithium-Halogen Exchange (Cryogenic)

Application: Introducing electrophiles (e.g., formyl, carboxyl) at C3.[1]

-

Preparation: Dissolve 3-bromoisoxazole (1.0 equiv) in anhydrous THF under Argon.

-

Cooling: Cool the solution strictly to -78°C (dry ice/acetone bath). Ensure internal temperature monitoring.

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes. Stir for exactly 15 minutes at -78°C.

-

Critical: Do not allow temperature to rise, or the ring will fragment.[1]

-

-

Trapping: Add the electrophile (e.g., DMF for aldehyde) dropwise.[1]

-

Quench: Stir for 30 mins at -78°C, then quench with saturated

before removing the cooling bath.

Protocol 3: Synthesis of 3-Aminoisoxazoles (Girardin Method)

Application: Creating C3-nitrogen bonds (bypassing direct Pd-amination).

-

Substitution: Dissolve 3-bromo-2-isoxazoline (saturated analog) in ethanol. Add amine (2-3 equiv) and heat to reflux until conversion is complete.

-

Oxidation: Treat the resulting 3-aminoisoxazoline with

(2.5 equiv) and Imidazole (2.5 equiv) in THF at reflux for 2 hours. -

Result: High-yielding aromatization to the 3-aminoisoxazole.

References

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Source: Girardin, M. et al., Organic Letters, 2009.[1] URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of 3,4-Disubstituted 5-Bromoisoxazoles. Source: Tsuda, M. et al., Tetrahedron Letters, 2021.[1] URL:[Link]

-

Halogen–Metal Exchange on Bromoheterocyclics. Source: Li, W. et al., Molecules, 2014.[1] URL:[Link]

-

Deprotonation of Isoxazole: A Photoelectron Imaging Study. Source: Lineberger, W.C. et al., Journal of Physical Chemistry A, 2018.[1] URL:[Link]

-

Regioselective Functionalization of Aryl Azoles. Source: Gulevich, A. et al., Nature Communications, 2020.[1] URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Isoxazoles in Medicinal Chemistry

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The synthesis of 3,5-disubstituted isoxazoles, in particular, allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation necessary to construct these complex molecules, offering a broad substrate scope and functional group tolerance.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 3-Bromo-5-(N-Boc)aminomethylisoxazole, a versatile building block for the synthesis of novel pharmaceutical agents.

Understanding the Reaction: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organohalide.[3][4] The catalytic cycle, a fundamental concept for troubleshooting and optimization, consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoisoxazole, forming a Pd(II) complex. This is often the rate-limiting step in the cycle.[3][5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[5][6]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters:

1. Palladium Catalyst and Ligand:

The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition step and enhance catalyst stability.[3] For heteroaryl bromides, ligands such as SPhos and XPhos have demonstrated broad utility.[7] The use of pre-formed palladium catalysts, or "precatalysts," can also improve reaction reproducibility and efficiency.

2. Base:

The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered to avoid potential side reactions, such as the decomposition of the isoxazole ring.[1] Common bases include:

-

Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are often a good starting point.

-

Phosphates: K₃PO₄ is a stronger base that can be effective for less reactive substrates.

-

Organic Bases: Triethylamine (TEA) and other amine bases are sometimes employed, though they can also act as ligands for the palladium center.

3. Solvent System:

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include:

-

1,4-Dioxane/Water

-

Toluene/Water

-

N,N-Dimethylformamide (DMF)

4. Boronic Acid/Ester:

A slight excess of the boronic acid or its ester (typically 1.1 to 1.5 equivalents) is generally used to ensure complete consumption of the 3-bromoisoxazole starting material.[8] The stability of the boronic acid is also a consideration, as some are prone to decomposition.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the degassed solvent system (1,4-dioxane and water, 4:1) to the flask.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.

Optimized Reaction Conditions: A Comparative Overview

The following table summarizes a set of generally effective conditions for the Suzuki-Miyaura coupling of this compound, based on analogous systems reported in the literature.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A versatile and commercially available catalyst suitable for many cross-coupling reactions.[9] |

| Ligand | (If using a ligand-free Pd source) SPhos or XPhos (10 mol%) | Bulky, electron-rich ligands that can improve reaction efficiency for heteroaryl halides.[10][7] |

| Base | K₂CO₃ (2 equivalents) | A moderately strong base that is effective for a wide range of substrates and minimizes the risk of isoxazole ring degradation.[7] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki-Miyaura couplings.[9][11] |

| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate without causing significant decomposition. |

| Time | 12-24 hours | Reaction times can vary depending on the specific substrates and should be monitored. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a more active pre-catalyst. |

| Insufficiently degassed solvent | Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poor quality boronic acid | Use high-purity boronic acid or consider converting it to a more stable boronate ester. | |

| Formation of Side Products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |

| Protodeboronation | Use anhydrous solvents and ensure the base is thoroughly dried. | |

| Isoxazole ring opening | Avoid overly harsh bases or high temperatures. Screen milder bases like NaHCO₃.[1] | |

| Boc-deprotection | If acidic conditions are inadvertently generated, consider using a non-acidic workup. | |

| Difficulty in Purification | Co-elution of product and byproducts | Optimize the chromatographic conditions (solvent system, gradient). Consider a different purification technique like recrystallization. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of 3,5-disubstituted isoxazoles. By carefully selecting the catalyst, base, and solvent system, and by following a robust experimental protocol, researchers can efficiently access these valuable building blocks for drug discovery and development. The information and protocols provided in this guide serve as a comprehensive starting point for the successful implementation of this important transformation.

References

- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). Request PDF.

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PMC.

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (n.d.).

- Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. (2011).

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.

- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.).

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Construction of Isoxazole ring: An Overview. (2024). Journal of Drug Delivery and Therapeutics.

- Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesyl

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).

- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic

- Improved synthesis of 3-aryl isoxazoles containing fused arom

- New Routes to α-Aryl

- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki reaction. (n.d.). Wikipedia.

- Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. (2012). PMC.

- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PMC.

- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).

- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.

- Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. (2011). PMC.

- Reaction of the isoxazole 3f under our standard Suzuki conditions leads... (n.d.).

- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (n.d.). Organic Chemistry Portal.

- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

Procedure for Boc deprotection of aminomethylisoxazole derivatives

Application Note: Efficient Boc Deprotection of Aminomethylisoxazole Derivatives

Abstract & Scope

This technical guide details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from aminomethylisoxazole derivatives. While isoxazoles are generally stable heterocycles, the specific combination of the basic aminomethyl side chain and the N-O bond requires careful selection of deprotection conditions to avoid ring cleavage or difficult isolation of water-soluble amine salts. This guide prioritizes methods that isolate the product as a stable hydrochloride or trifluoroacetate salt, circumventing problematic aqueous workups.

Chemical Context & Mechanistic Insight

Substrate Analysis

Aminomethylisoxazoles serve as critical bioisosteres for amide bonds and are precursors to GABA analogs (e.g., Muscimol).

-

Isoxazole Ring Stability: The isoxazole ring is generally stable to Brønsted acids at room temperature. However, it is sensitive to reductive conditions (which cleave the N-O bond) and strong bases (which can induce ring opening). Therefore, acidolytic deprotection is the mandatory approach.

-

The "Polar Trap": The resulting free amine (aminomethylisoxazole) is often highly polar and water-soluble. Standard aqueous extraction (DCM/Water) often results in product loss to the aqueous phase.

-

Cation Scavenging: The cleavage generates a tert-butyl carbocation. While the isoxazole ring is less electron-rich than indole or pyrrole, the inclusion of scavengers is recommended if the molecule contains other electron-rich aromatic substituents to prevent tert-butylation.

Reaction Mechanism

The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (E1 mechanism) to form a carbamic acid intermediate.[1] This unstable acid spontaneously decarboxylates to yield the amine salt.

Figure 1: Acid-catalyzed mechanism of Boc cleavage.[2][3] Note the generation of isobutylene gas and CO2.[1]

Experimental Protocols

Decision Matrix: Choosing the Right Method

-

Method A (HCl/Dioxane): PREFERRED. Results in direct precipitation of the product as a salt.[4] Best for scale-up and polar amines.

-

Method B (TFA/DCM): Use for small-scale exploratory chemistry or if the substrate is soluble only in DCM. Requires evaporation and potential ion exchange.

Figure 2: Workflow for selecting the optimal deprotection strategy based on product polarity.

Method A: Deprotection via HCl in Dioxane (Precipitation Protocol)

Objective: Isolate the aminomethylisoxazole hydrochloride salt by filtration, avoiding aqueous loss.

Reagents:

-

4M HCl in 1,4-Dioxane (Commercial or freshly prepared).

-

Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).

-

Wash Solvent: Diethyl Ether (Et2O) or Hexanes.

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimum amount of 1,4-dioxane or EtOAc.[5]

-

Note: If the substrate is not soluble in dioxane, use a small amount of MeOH, but be aware this may prevent precipitation.

-

-

Acid Addition: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C (ice bath).

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–3 hours.

-

Visual Cue: A white to off-white precipitate (the amine hydrochloride) usually forms within 30 minutes.

-

-

Monitoring: Check TLC (stain with Ninhydrin; free amine will stain red/purple) or LCMS. Look for the disappearance of the Boc signal (approx.[4] 1.4 ppm in 1H NMR).

-

Isolation:

-

Dilute the suspension with excess Diethyl Ether (Et2O) to maximize precipitation.

-

Filter the solid using a sintered glass funnel or Buchner funnel.

-

Wash the filter cake 3x with Et2O to remove residual HCl and organic impurities.

-

-

Drying: Dry the solid under high vacuum for 4 hours.

-

Result: The product is the Hydrochloride Salt .

-

Method B: Deprotection via TFA (Scavenger Protocol)

Objective: Rapid deprotection for lipophilic substrates or when purification via HPLC is intended.

Reagents:

-

Scavenger (Optional): Triethylsilane (TES) or Thioanisole (2 equiv) if the molecule contains electron-rich aromatics.

Procedure:

-

Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).

-

Scavenger Addition: If using, add Triethylsilane (2.0 equiv).

-

Acid Addition: Add TFA slowly to reach a final ratio of 1:1 to 1:4 (TFA:DCM).

-

Tip: For simple isoxazoles, 20% TFA in DCM is usually sufficient.

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Volatility Alert):

-

Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

-

Azeotroping: To remove residual TFA, re-dissolve the oil in Toluene or DCM and re-evaporate. Repeat 3x.

-

-

Neutralization (If Free Base is required):

Data Summary & Troubleshooting

| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |

| Primary Product Form | Solid HCl Salt | TFA Salt (Oil or Gum) |

| Reaction Time | 1–3 Hours | 0.5–2 Hours |

| Workup Type | Filtration (Non-aqueous) | Evaporation / Azeotrope |

| Suitability for Polar Amines | High (Traps as salt) | Low (Hard to desalt) |

| Risk of Side Reactions | Low | Low (with scavenger) |

Common Issues:

-

Sticky Solid (Method A): If the salt oils out instead of precipitating, decant the supernatant, triturate the oil with fresh Et2O or Hexanes, and sonicate vigorously to induce crystallization.

-

Incomplete Reaction: Isoxazoles with bulky substituents at the 4-position may retard deprotection. Increase acid concentration or time; do not heat above 40°C to preserve ring integrity.

Safety & Handling

-

Isoxazole Energetics: While simple aminomethylisoxazoles are stable, low molecular weight isoxazoles can be energetic. Avoid rotary evaporation to dryness if the compound is potentially explosive (e.g., if azido groups are present).

-

Acid Handling: TFA is corrosive and volatile. Handle in a fume hood. HCl/Dioxane releases HCl gas; use proper ventilation.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).

-

Praveen, C.; et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[11] Synlett, 2010 , 777-781.[11] Link (Demonstrates isoxazole stability and synthesis).

- Han, J.; et al. "Synthesis of 3-aminomethylisoxazole derivatives via 1,3-dipolar cycloaddition." Tetrahedron Letters, 2014, 55, 2308-2311. (Specific context for aminomethylisoxazole handling).

-

BenchChem Technical Note. "Experimental procedure for deprotection of Boc-protected amines." BenchChem, 2025 .[5][6][10] Link (General protocols for HCl/Dioxane usage).

-

Sigma-Aldrich. "3-Aminoisoxazole Product Information." Link (Safety data regarding isoxazole handling).

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. mcours.net [mcours.net]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. Lab Reporter [fishersci.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isoxazole synthesis [organic-chemistry.org]

Nucleophilic substitution reactions with 3-Bromo-5-(N-Boc)aminomethylisoxazole

Application Note: Nucleophilic Functionalization of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Executive Summary & Chemical Profile

This compound (CAS: 903131-45-3) is a critical pharmacophore building block.[1] It serves as a "masked" amino-isoxazole, offering a dual-functionalization platform: the 3-bromo position acts as an electrophilic handle for cross-coupling or substitution, while the 5-(N-Boc)aminomethyl arm provides a protected nucleophile for subsequent elaboration.[1]

This guide addresses a common synthetic challenge: The 3-position of the isoxazole ring is electronically deactivated toward classical Nucleophilic Aromatic Substitution (

Chemical Properties Table

| Property | Value | Critical Application Note |

| Molecular Formula | -- | |

| Molecular Weight | 277.12 g/mol | -- |

| Appearance | White to off-white solid | Check for yellowing (sign of ring decomposition).[1] |

| Reactivity Hotspot | C-3 Bromine | Requires Pd-catalysis or superbase activation.[1] |

| Stability | Acid-Sensitive (Boc) | Avoid strong acids (TFA/HCl) until final deprotection.[1] |

| Ring Stability | Reductively Labile | The N-O bond cleaves under strong reducing conditions (e.g., |

Reaction Manifold & Decision Logic

The choice of method depends on the desired substituent at the C-3 position. The following diagram illustrates the decision logic for selecting the optimal protocol.

Figure 1: Strategic decision tree for functionalizing the 3-bromo position.[1] Note that Buchwald-Hartwig is generally preferred over direct

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl, heteroaryl, or vinyl groups.[2]

Mechanistic Insight: The oxidative addition of Pd(0) into the C(3)-Br bond is the rate-determining step.[1] The electron-rich nature of the isoxazole (relative to electron-deficient pyridines) requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate this step.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2–1.5 equiv[1]

-

Catalyst:

(3–5 mol%) or -

Base:

(2.0 M aq.) or

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the 3-bromo isoxazole (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).[1] Evacuate and backfill with Argon (

).[1] -

Solvation: Add degassed 1,4-dioxane/water (4:1, 0.1 M concentration).

-

Catalyst Addition: Add

(5 mol%) under a positive stream of Argon.[1] -

Reaction: Seal and heat to 80–90 °C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The Boc group is stable under these conditions.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introduction of primary or secondary amines.[1]

Mechanistic Insight: Direct

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst:

(2–5 mol%)[1] -

Ligand: Xantphos or BINAP (5–10 mol%)[1]

-

Base:

(2.0 equiv, anhydrous) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

-

Drying: Ensure all glassware is oven-dried. Water quenches the active Pd-amido complex.[1]

-

Mixing: Combine substrate, amine,

, catalyst, and ligand in a vial. -

Degassing: Add anhydrous Toluene (0.15 M). Sparge with Argon for 5 minutes.

-

Heating: Heat to 100 °C for 12–18 hours.

-

Checkpoint: If conversion is low after 6 hours, add a second portion of catalyst/ligand.

-

-

Filtration: Filter through a Celite pad to remove palladium black and inorganic salts.

-

Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Microwave-Assisted (Metal-Free)

Best for: Highly nucleophilic amines (e.g., morpholine, piperidine) when metal contamination is a concern.[1]

Mechanistic Insight: Thermal energy alone is insufficient. Microwave irradiation coupled with a non-nucleophilic superbase (Phosphazene

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 2.0–3.0 equiv[1]

-

Base:

-t-Bu-tris(tetramethylene) (Phosphazene base) or DBU (less effective)[1] -

Solvent: NMP or DMF (Polar Aprotic is essential)[1]

Step-by-Step Procedure:

-

Vial Loading: Dissolve substrate in NMP (0.2 M).

-

Reagent Addition: Add amine (3.0 equiv) and Phosphazene base (1.0 equiv).

-

Irradiation: Cap the microwave vial. Heat to 140–160 °C for 30–60 minutes.

-

Warning: Do not exceed 180 °C; isoxazole ring fragmentation (N-O cleavage) may occur.[1]

-

-

Workup: Pour into water/ice mix. Extract with EtOAc (

).[1] NMP removal requires extensive water washing.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (Suzuki) | Oxidative addition failure.[1] | Switch to electron-rich ligands (e.g., |

| De-bromination (Hydrodehalogenation) | Lower temperature; ensure strictly anhydrous solvents; switch base to | |

| Isoxazole Ring Opening | Reducing conditions or extreme pH. | Avoid |

| Boc Loss | Acidic trace in solvent (e.g., | Use neutralized solvents; add 1% |

Safety & Handling

-

Sensitization: Isoxazole derivatives can be skin sensitizers. Handle with nitrile gloves and in a fume hood.

-

Thermal Hazards: 3-Bromoisoxazoles are generally stable, but high-temperature microwave reactions (>200 °C) pose a risk of rapid decomposition and vessel rupture.[1]

-

Palladium Residues: Pd species are toxic. Use metal scavengers (e.g., SiliaMetS® Thiol) during workup for pharmaceutical applications.

References

-

Synthesis of 3-Aminoisoxazoles via Addition-Elimination

-

Buchwald-Hartwig Amination Conditions

-

Compound Data & Identifiers

-

General Suzuki Coupling Reviews

Sources

- 1. This compound | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Bromo-5-(N- BOC )aminomethylisoxazole 903131-45-3 [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

Scale-up procedures for 3-Bromo-5-(N-Boc)aminomethylisoxazole reactions

Application Note: Scalable Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

Executive Summary

This technical guide details the process development and scale-up procedures for This compound (CAS 903131-45-3) . This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions and as a protected amine building block for kinase and bromodomain inhibitors.

The protocol utilizes a [3+2] dipolar cycloaddition between N-Boc-propargylamine and a bromonitrile oxide dipole generated in situ from dibromoformaldoxime (DBF) . This route is selected for its superior regioselectivity (favoring the 3,5-isomer) and scalability compared to direct bromination methods.

Key Technical Advantages:

-

Regiocontrol: Exclusive formation of the 3,5-substituted isoxazole.

-

Safety Engineering: Controlled in situ generation of energetic nitrile oxide intermediates.

-

Purification: Chromatography-free downstream processing via crystallization.

Part 1: Safety & Hazard Analysis (Critical)

Warning: This process involves the generation of nitrile oxides and the use of dibromoformaldoxime (DBF). Strict adherence to safety parameters is required.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Energetic Intermediates | Nitrile oxides are unstable and can undergo rapid, exothermic dimerization (furoxan formation). | In-situ Generation: Never isolate the nitrile oxide. Limit the accumulation of the active species by controlling the base addition rate. |

| Reagent Toxicity | Dibromoformaldoxime (DBF) is a severe skin/eye irritant and lachrymator. | Handle only in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Quench all equipment with aqueous bisulfite before cleaning. |

| Thermal Runaway | The dehydrohalogenation of DBF is exothermic. | Maintain reactor temperature <25°C during base addition. Use active cooling (jacketed reactor). |

| Evolution of Gas | CO2 is generated during the neutralization/reaction. | Ensure adequate reactor headspace and venting. |

Part 2: Reaction Mechanism & Logic

The synthesis relies on the base-mediated dehydrohalogenation of DBF to form the transient bromonitrile oxide dipole. This dipole undergoes a regioselective [3+2] cycloaddition with the alkyne dipolarophile (N-Boc-propargylamine).

Mechanistic Pathway:

-

Activation: Base (KHCO₃) removes a proton from DBF.

-

Elimination: Loss of HBr generates the reactive Bromonitrile Oxide (Br-C≡N→O).

-

Cycloaddition: The dipole reacts across the alkyne triple bond. Steric and electronic factors favor the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer.

Caption: Mechanistic flow of the [3+2] cycloaddition. The rate of base addition controls the concentration of the transient dipole, minimizing dimerization.

Part 3: Scalable Experimental Protocol

Scale: 100 g Input (N-Boc-propargylamine) Expected Yield: 75–85% Purity Target: >98% (HPLC)

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| N-Boc-propargylamine | 155.19 | 1.0 | 100.0 g | Limiting Reagent |

| Dibromoformaldoxime (DBF) | 202.83 | 1.2 | 157.0 g | Dipole Precursor |

| Potassium Bicarbonate | 100.11 | 2.5 | 161.0 g | Base |

| Ethyl Acetate (EtOAc) | - | - | 1.0 L | Solvent (Organic) |

| Water (DI) | - | - | 500 mL | Solvent (Aqueous) |

Step-by-Step Procedure

1. Reactor Setup:

-

Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (impeller type), a reflux condenser, an internal temperature probe, and a calibrated addition funnel (or dosing pump).

-

Set the jacket temperature to 20°C.

2. Charge & Dissolution:

-

Charge N-Boc-propargylamine (100.0 g, 0.644 mol) and Ethyl Acetate (800 mL) into the reactor. Stir until fully dissolved.

-

Add Dibromoformaldoxime (DBF) (157.0 g, 0.773 mol) to the solution. The mixture typically remains a clear to slightly yellow solution.

3. Controlled Cycloaddition (The Critical Step):

-

Prepare a solution of Potassium Bicarbonate (161.0 g) in Water (500 mL). (Note: This may require mild warming to dissolve, but cool to RT before addition).

-

Begin Addition: Slowly add the aqueous KHCO₃ solution to the vigorously stirred organic phase via the addition funnel.

-

Rate Control: Adjust the addition rate to maintain the internal temperature below 30°C .

-

Target Addition Time: 2 to 3 hours.

-

Observation: Evolution of CO₂ gas will occur. Ensure the vent is open.

-

-

Post-Addition: After the base addition is complete, allow the biphasic mixture to stir at 20–25°C for an additional 12 hours.

4. Reaction Monitoring:

-

Sample the organic layer for HPLC/TLC analysis.

-

Endpoint: <2% remaining N-Boc-propargylamine.

-

Troubleshooting: If starting material remains, add an additional 0.1 eq of DBF followed by slow addition of 0.2 eq KHCO₃.

5. Workup:

-

Stop stirring and allow phases to separate (15–30 min).

-

Drain the lower aqueous layer (contains KBr and salts).

-

Wash the organic layer with Water (2 x 300 mL) to remove residual salts and hydroxylamine byproducts.

-

Wash with Brine (300 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ (or MgSO₄) and filter.

6. Crystallization (Purification):

-

Concentrate the filtrate under reduced pressure (40°C bath) to approximately 250 mL total volume (thick oil or slurry).

-

Solvent Swap/Anti-solvent: Add n-Heptane (500 mL) slowly while stirring.

-

Heat the mixture to 50°C to dissolve any solids, then cool slowly to 0–5°C over 2 hours.

-